Methyl DL-2-isothiocyanatobutyrate
Description
Methyl DL-2-isothiocyanatobutyrate (CAS 68693-53-8) is an organic compound with the molecular formula C₆H₉NO₂S and a molecular weight of 159.21 g/mol . It features a racemic (DL) mixture of the 2-isothiocyanatobutyrate ester, combining an isothiocyanate functional group (-N=C=S) with a methyl ester moiety. This structure renders it reactive in nucleophilic addition and cycloaddition reactions, making it valuable in organic synthesis, agrochemical research, and pharmaceutical intermediates .
Properties
IUPAC Name |
methyl 2-isothiocyanatobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-3-5(7-4-10)6(8)9-2/h5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEICALGZPXFNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90988388 | |
| Record name | Methyl 2-isothiocyanatobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90988388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68693-53-8 | |
| Record name | Methyl 2-isothiocyanatobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68693-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-isothiocyanatobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90988388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68693-53-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl DL-2-isothiocyanatobutyrate typically involves the reaction of methyl 2-bromobutyrate with potassium thiocyanate in the presence of a suitable solvent such as acetone . The reaction is carried out under reflux conditions, allowing the formation of the isothiocyanate group. The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification methods to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl DL-2-isothiocyanatobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives.
Scientific Research Applications
Methyl DL-2-isothiocyanatobutyrate is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl DL-2-isothiocyanatobutyrate involves its reactivity with nucleophiles, particularly amines and thiols . The isothiocyanate group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity is exploited in proteomics research to label and study protein interactions and modifications .
Comparison with Similar Compounds
Dimethyl L-isothiocyanatosuccinate (CAS 121928-38-9)
| Property | Methyl DL-2-isothiocyanatobutyrate | Dimethyl L-isothiocyanatosuccinate |
|---|---|---|
| Molecular Formula | C₆H₉NO₂S | C₇H₉NO₄S |
| Molecular Weight | 159.21 g/mol | 203.22 g/mol |
| Functional Groups | Methyl ester + isothiocyanate | Two methyl esters + isothiocyanate + succinate backbone |
| Chirality | Racemic (DL) mixture | L-enantiomer specified |
| Reactivity/Applications | Intermediate for agrochemicals | Likely used in asymmetric synthesis due to chiral center |
Key Difference : The succinate backbone in Dimethyl L-isothiocyanatosuccinate introduces additional ester groups and a longer carbon chain, increasing steric hindrance and molecular weight. Its L-configuration may enhance specificity in enantioselective reactions .
Methyl Isothiocyanate (CAS 556-61-6)
| Property | This compound | Methyl Isothiocyanate |
|---|---|---|
| Molecular Formula | C₆H₉NO₂S | CH₃N=C=S |
| Molecular Weight | 159.21 g/mol | 73.13 g/mol |
| Structure | Ester-linked isothiocyanate | Simple isothiocyanate |
| Volatility | Lower (due to ester group) | High (volatile fumigant) |
| Applications | Synthetic intermediate | Soil fumigant, pesticide |
Key Difference : Methyl isothiocyanate lacks the ester group, resulting in higher volatility and direct pesticidal activity. In contrast, the ester group in this compound likely reduces volatility, enhancing stability for controlled-release applications .
2-Isothiocyanato-3-methylbutyric Acid Ethyl Ester
| Property | This compound | 2-Isothiocyanato-3-methylbutyric Acid Ethyl Ester |
|---|---|---|
| Ester Group | Methyl | Ethyl |
| Branching | Linear butyrate chain | Branched 3-methylbutyrate chain |
| Steric Effects | Lower | Higher (due to branching) |
| Reactivity | Moderate | Reduced (hindered by branching) |
Methyl DL-2-isothiocyanatocaproate
| Property | This compound | Methyl DL-2-isothiocyanatocaproate |
|---|---|---|
| Carbon Chain Length | 4-carbon (butyrate) | 6-carbon (caproate) |
| Molecular Weight | 159.21 g/mol | ~187.28 g/mol (estimated) |
| Lipophilicity | Moderate | Higher |
| Applications | Pharmaceuticals, agrochemicals | Likely used in lipid-soluble formulations |
Key Difference : The extended caproate chain enhances lipophilicity, making Methyl DL-2-isothiocyanatocaproate more suitable for applications requiring membrane permeability or sustained release .
Biological Activity
Methyl DL-2-isothiocyanatobutyrate is a compound derived from glucosinolates, primarily found in cruciferous vegetables. This article focuses on its biological activity, particularly its anticancer properties, antifungal effects, and potential neuroprotective effects.
Chemical Structure and Properties
This compound is characterized by the presence of an isothiocyanate functional group, which is known for various biological activities. The structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer treatment. For instance, it has demonstrated significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values of this compound compared to other compounds:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 15.00 | A549 |
| Etoposide | 1.51 | A549 |
| Other Compounds | Varies | Various |
The IC50 value indicates the concentration required to inhibit cell growth by 50%. This compound shows promising results, particularly against lung cancer cells (A549) with an IC50 value of 15 μM, suggesting it may be a viable candidate for further development in cancer therapy .
Antifungal Activity
This compound also exhibits antifungal properties. Research indicates that isothiocyanates can inhibit the growth of various fungal pathogens through their decomposition products. The following table summarizes the antifungal activity of several isothiocyanates, including this compound:
| Isothiocyanate | Fungal Strains | Activity Type |
|---|---|---|
| This compound | Botrytis cinerea, Fusarium oxysporum | Inhibitory |
| 3-BuITC | Metarhizium anisopliae | Curative |
| 4-OHBnITC | Aspergillus niger | Preventive |
The compound's ability to inhibit fungal strains like Botrytis cinerea suggests its potential application in agricultural settings as a natural fungicide .
Neuroprotective Effects
Emerging studies indicate that this compound may possess neuroprotective properties. Isothiocyanates have been associated with reduced neuroinflammation and protection against neurodegenerative diseases. A study demonstrated that compounds similar to this compound could mitigate oxidative stress in neuronal cells, which is crucial for preventing conditions like Alzheimer's disease.
Case Studies and Research Findings
- Anticancer Efficacy : A study focusing on lung cancer cells revealed that treatment with this compound led to a significant decrease in cell viability and induced apoptosis in A549 cells .
- Fungal Resistance : In agricultural trials, application of this compound significantly reduced fungal infections in crops, demonstrating its practical utility as a biopesticide .
- Neuroprotection : Research involving animal models showed that administration of isothiocyanates resulted in decreased markers of inflammation and oxidative stress in brain tissues, suggesting potential therapeutic effects against neurodegenerative diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
